(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate
Description
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C17H19F3N2O5S and its molecular weight is 420,41 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate (CAS No. 96594-10-4) is a compound of interest due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 360.29 g/mol
- Storage Conditions : Store in an inert atmosphere at -20°C .
Acetylcholinesterase Inhibition
Research indicates that compounds related to the coumarin structure exhibit significant AChE inhibitory activity. In a study evaluating various substituted 4-methyl-2-oxo-2H-chromen derivatives, it was found that certain derivatives demonstrated potent inhibition of AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The introduction of specific substituents can enhance the inhibitory potency and selectivity towards AChE over butyrylcholinesterase (BuChE).
Compound | AChE IC (μM) | BuChE IC (μM) | Selectivity Ratio |
---|---|---|---|
4d | 10.4 | 7.7 | 1.35 |
3b | 5.4 | 9.9 | 0.55 |
3e | 18.1 | 15.6 | 1.16 |
Antioxidant Activity
The antioxidant properties of this compound may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that coumarin derivatives can exhibit significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines, including MCF-7 (breast cancer). The results indicated moderate cytotoxicity, with some derivatives showing promise as potential anticancer agents due to their ability to induce apoptosis in cancer cells .
The biological activity of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide can be explained through several mechanisms:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of AChE, leading to increased levels of acetylcholine in synaptic clefts, which enhances cholinergic neurotransmission.
- Antioxidant Mechanism : By donating electrons or hydrogen atoms, the compound can neutralize free radicals and reduce oxidative stress.
- Cytotoxic Pathways : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Case Studies
- Memory Enhancement : In a scopolamine-induced amnesia model, derivatives similar to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide were tested for memory-enhancing effects. Results showed improved memory retention in treated subjects compared to controls .
- Cancer Cell Line Testing : Compounds structurally related to this trifluoroacetate derivative were screened against various cancer cell lines, revealing varying degrees of cytotoxicity and suggesting potential for further development as anticancer agents .
Properties
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S.C2HF3O2/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2;3-2(4,5)1(6)7/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19);(H,6,7)/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAUWUJWXBUSEU-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370005 | |
Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-methioninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94367-35-8 | |
Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-methioninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Methionine 7-amido-4-methylcoumarin trifluoroacetate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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